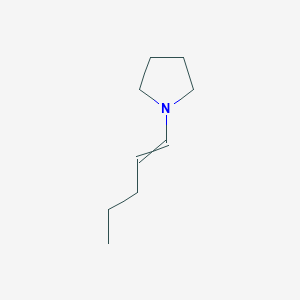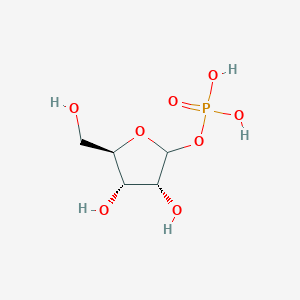![molecular formula C25H25N3O5 B227795 ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)
ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate, also known as AG-1478, is a synthetic small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that is involved in the regulation of cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
Ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate inhibits the activity of EGFR by binding to the ATP-binding site of the receptor's tyrosine kinase domain, preventing the receptor from phosphorylating downstream signaling molecules and activating cell growth and survival pathways. This leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the proliferation of vascular smooth muscle cells, which may have implications for the treatment of cardiovascular disease. This compound has also been shown to inhibit the growth of bacteria and fungi, suggesting potential use as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. It has been extensively studied and has a well-characterized mechanism of action. However, this compound also has some limitations. It is not selective for EGFR and can inhibit the activity of other tyrosine kinases, which may lead to off-target effects. It also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate. One area of interest is the development of more selective EGFR inhibitors that can overcome the limitations of this compound. Another area of research is the combination of this compound with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its anti-cancer effects. Additionally, the potential use of this compound as an antimicrobial agent warrants further investigation. Overall, this compound is a promising small molecule inhibitor with potential applications in cancer therapy and other areas of medicine.
Synthesemethoden
Ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate can be synthesized in several steps from commercially available starting materials. The synthesis involves the reaction of 2-methyl-1H-benzo[g]indole-3-carboxylic acid with ethyl 5-hydroxy-1-pentyl-1H-benzo[g]indole-3-carboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 4-nitroaniline in the presence of a reducing agent such as sodium borohydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and survival of various cancer cell lines in vitro, including breast, lung, prostate, and colon cancer cells. In vivo studies have also demonstrated the efficacy of this compound in inhibiting tumor growth in animal models of cancer.
Eigenschaften
Molekularformel |
C25H25N3O5 |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C25H25N3O5/c1-3-33-25(30)23-16(2)27(14-6-13-26-17-9-11-18(12-10-17)28(31)32)24-20-8-5-4-7-19(20)22(29)15-21(23)24/h4-5,7-12,15,26,29H,3,6,13-14H2,1-2H3 |
InChI-Schlüssel |
XLOUSSORFHVPSW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCCNC4=CC=C(C=C4)[N+](=O)[O-])C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCCNC4=CC=C(C=C4)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)
![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)


![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)
![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)



![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)

![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)
![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)